molecular formula C13H8N2O5 B11849223 (2-Nitrophenyl)(4-nitrophenyl)methanone

(2-Nitrophenyl)(4-nitrophenyl)methanone

Katalognummer: B11849223
Molekulargewicht: 272.21 g/mol
InChI-Schlüssel: FHWMEUDUPATLNE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2-Nitrophenyl)(4-nitrophenyl)methanone is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of two nitrophenyl groups attached to a central methanone group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2-Nitrophenyl)(4-nitrophenyl)methanone typically involves the Friedel-Crafts acylation reaction. This process includes the reaction of 2-nitrobenzoyl chloride with 4-nitrobenzene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.

Analyse Chemischer Reaktionen

Types of Reactions

(2-Nitrophenyl)(4-nitrophenyl)methanone undergoes various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Oxidation: The compound can be oxidized to form corresponding nitro derivatives.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Oxidation: Potassium permanganate or chromium trioxide.

    Substitution: Nitric acid for nitration, halogens (chlorine, bromine) for halogenation.

Major Products Formed

    Reduction: (2-Aminophenyl)(4-aminophenyl)methanone.

    Oxidation: Corresponding nitro derivatives.

    Substitution: Various substituted nitrophenyl derivatives.

Wissenschaftliche Forschungsanwendungen

(2-Nitrophenyl)(4-nitrophenyl)methanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of (2-Nitrophenyl)(4-nitrophenyl)methanone involves its interaction with various molecular targets. The nitro groups can participate in redox reactions, leading to the formation of reactive intermediates. These intermediates can interact with cellular components, potentially leading to biological effects. The exact molecular pathways and targets are still under investigation.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (4-Nitrophenyl)(phenyl)methanone: Similar structure but with only one nitro group.

    (2-Aminophenyl)(4-nitrophenyl)methanone: Similar structure with an amino group instead of a nitro group.

    (2-Nitrophenyl)(4-methoxyphenyl)methanone: Similar structure with a methoxy group instead of a nitro group.

Uniqueness

(2-Nitrophenyl)(4-nitrophenyl)methanone is unique due to the presence of two nitro groups, which impart distinct chemical reactivity and potential biological activity. This dual nitro substitution makes it a valuable compound for studying redox reactions and exploring its applications in various fields.

Eigenschaften

Molekularformel

C13H8N2O5

Molekulargewicht

272.21 g/mol

IUPAC-Name

(2-nitrophenyl)-(4-nitrophenyl)methanone

InChI

InChI=1S/C13H8N2O5/c16-13(9-5-7-10(8-6-9)14(17)18)11-3-1-2-4-12(11)15(19)20/h1-8H

InChI-Schlüssel

FHWMEUDUPATLNE-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C(=C1)C(=O)C2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.